7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrrole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution of the chlorine atom can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in binding to specific enzymes or receptors, altering their activity. This can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other chromene and pyrrole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural elements. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H14ClNO5 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
7-chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C19H14ClNO5/c20-11-4-5-14-13(9-11)17(24)15-16(10-2-1-3-12(23)8-10)21(6-7-22)19(25)18(15)26-14/h1-5,8-9,16,22-23H,6-7H2 |
InChI Key |
UDRBRHDNZFWHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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